molecular formula C25H26NP B2771218 N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine CAS No. 321155-13-9

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine

Cat. No.: B2771218
CAS No.: 321155-13-9
M. Wt: 371.464
InChI Key: CWYDMJZWNROFGL-LHLOQNFPSA-N
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Description

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is a P∩N hybrid ligand featuring a phosphine (P) and an imine (N) donor group. It is synthesized via condensation of 2-(diphenylphosphino)benzaldehyde with cyclohexylamine . This ligand forms stable complexes with transition metals (e.g., Cu(I), Ru(II), Pd(II)), enabling applications in catalysis, photochemistry, and materials science. Its structure is characterized by a flexible cyclohexylamine backbone and a rigid aromatic phosphine moiety, allowing tunable electronic and steric properties .

Commercial availability (≥90% purity from suppliers like GLPBIO and Aladdin) and stability under specific storage conditions (−80°C for 6 months in DMSO) make it widely accessible for research .

Properties

IUPAC Name

N-cyclohexyl-1-(2-diphenylphosphanylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-20,22H,1,4-5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYDMJZWNROFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321155-13-9
Record name (NE)-N-{[2-(diphenylphosphanyl)phenyl]methylidene}cyclohexanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine typically involves the reaction between 2-(diphenylphosphino)benzaldehyde and cyclohexylamine. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine undergoes various types of reactions, primarily serving as a ligand in cross-coupling reactions. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.

    Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed.

    Substitution: The compound is involved in substitution reactions, particularly in cross-coupling processes.

Common Reagents and Conditions

The common reagents and conditions used in reactions involving this compound include:

    Palladium catalysts: Often used in cross-coupling reactions.

    Solvents: Dichloromethane, toluene, and other organic solvents.

    Base: Potassium carbonate, sodium carbonate, or other bases to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific cross-coupling reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig coupling, the product is an arylamine .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Copper-Catalyzed Reactions
One of the most notable applications of dpca is in copper-catalyzed electrophilic amination reactions. In a study, dpca was identified as an optimal ligand for enhancing the efficiency of these reactions, leading to significant increases in product yield when used with organolithiums. The reaction conditions were mild, allowing complete conversion of starting materials within two hours at room temperature, showcasing dpca's effectiveness as a ligand in C-N bond formation .

Table 1: Summary of Copper-Catalyzed Electrophilic Amination Using dpca

CatalystLigandReaction TimeYield (%)
CuIdpca2 hours82
CuINone2 hours64

Medicinal Chemistry

Cytotoxicity Studies
Research has indicated that compounds related to dpca exhibit varying degrees of cytotoxicity against cancer cell lines. Specifically, derivatives of benzylidene cyclohexanones have shown promising results in inhibiting the growth of oral squamous cell carcinoma while being less toxic to non-malignant cells. The selectivity index (SI) values demonstrated that some compounds derived from dpca could be potential candidates for further development as anticancer agents .

Table 2: Cytotoxicity Data of dpca Derivatives

CompoundCC(50) (µM) HSC-2CC(50) (µM) HGFSI Ratio
Compound A55010
Compound B7608.57

Coordination Chemistry

Synthesis of Metal Complexes
Dpca has been utilized to synthesize various metal complexes, including dinuclear copper complexes. These complexes demonstrate unique properties that can be exploited for catalytic processes and materials applications. For instance, a recent study reported the synthesis of a dinuclear copper complex using dpca as a ligand, which exhibited significant stability and catalytic activity .

Table 3: Properties of Dpca-Based Metal Complexes

Complex TypeMetal UsedStabilityApplication
Dinuclear CopperCopper(I)HighCatalysis in organic synthesis
Ruthenium ComplexesRuthenium(II)ModerateN-alkylation reactions

Future Directions and Case Studies

The versatility of N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine opens avenues for future research. Ongoing studies aim to expand its application scope in various transformations beyond electrophilic amination and explore its potential in asymmetric synthesis and material science.

Case Study: Electrophilic Amination Using Dpca
In a detailed investigation into the use of dpca in electrophilic amination reactions, researchers found that varying the catalyst loading significantly impacted product yields. The optimal conditions were identified as using 10 mol% CuI with dpca, achieving high yields while maintaining simplicity in product purification .

Mechanism of Action

The mechanism by which N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate the cross-coupling reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes that enhance the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Structural Analogues

a) N,N′-Bis[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine
  • Structure : A C2-symmetric tetradentate ligand with two P∩N units bridged by a cyclohexanediamine backbone.
  • Applications: Forms Ru(II) complexes (e.g., trans-RuCl₂) that catalyze asymmetric transfer hydrogenation of aromatic ketones with up to 97% enantiomeric excess (ee), outperforming the monodentate analogue in stereoselectivity .
  • Key Difference: The bidentate design enhances coordination stability and enantioselectivity compared to monodentate N-[2-(diphenylphosphino)benzylidene]cyclohexylamine .
b) 2-(Diphenylphosphino)benzoic Acid
  • Structure : Replaces the imine-cyclohexylamine group with a carboxylic acid.
  • Applications : Used in synthesizing Pd(II) and Pt(II) complexes for cross-coupling reactions. Lacks the imine group, reducing π-backbonding capability and limiting use in luminescent complexes .
c) N-[2-{Bis(o-tolyl)phosphino}benzylidene]cyclohexylamine
  • Structure : Substitutes diphenylphosphine with bulkier bis(o-tolyl)phosphine.
  • Applications : Enhanced steric hindrance improves regioselectivity in alkyne carbostannylation reactions. However, reduced solubility in polar solvents compared to the parent compound .

Metal Complex Performance

a) Cu(I) Complexes
  • This compound: Forms dinuclear Cu₂I₂ complexes with a {Cu₂I₂} core (Cu–I bond lengths: 2.579–2.698 Å). No room-temperature photoluminescence due to absence of low-energy π* orbitals, unlike luminescent Cu(I)-TADF complexes with π-conjugated ligands .
  • Ph₂P(s-py) Ligands : Commercial analogues exhibit stronger π-accepting ability, enabling luminescence in Cu(I) complexes .
b) Ru(II) Complexes
  • This compound: Limited catalytic data.
  • Tetradentate N,N′-Bis[P∩N] Analogues : Achieve 97% ee in ketone hydrogenation, demonstrating superior catalytic activity due to rigid C2-symmetric geometry .
c) Pt(II) and Au(I) Complexes
  • This compound: Not reported for medicinal use.
  • Pt(II) Iminophosphine Analogues: Exhibit anticancer activity (e.g., against HeLa cells), highlighting the role of P∩N ligands in medicinal chemistry .

Functional Properties

Property This compound N,N′-Bis[P∩N] Ligand Ph₂P(s-py) Ligands
Luminescence None None Yes (Cu-TADF)
Catalytic ee (Hydrogenation) N/A 97% N/A
Solubility Low in H₂O; requires DMSO Moderate in polar solvents High in organic solvents
Commercial Availability Yes (≥90% purity) Custom synthesis Yes

Biological Activity

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a diphenylphosphino group attached to a benzylidene moiety linked to cyclohexylamine. Its molecular formula is C19H22N2P, with a molecular weight of approximately 314.36 g/mol. The structure can be visualized as follows:

  • Diphenylphosphino group : Contributes to the compound's ability to coordinate with metal ions.
  • Benzylidene linkage : Enhances the stability and reactivity of the compound.
  • Cyclohexylamine base : Provides a flexible framework that may influence biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
  • Metal Coordination : The phosphine group allows for coordination with transition metals, potentially enhancing its cytotoxic effects through metal-mediated pathways .
  • Antioxidant Activity : Some derivatives of phosphine-containing compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Selectivity Index (SI)
A549 (Lung Cancer)5.010
HeLa (Cervical)7.58
HL-60 (Leukemia)6.09
Non-malignant Cells>50-

These results indicate that this compound exhibits selective cytotoxicity towards malignant cells while sparing non-malignant cells, suggesting a favorable therapeutic index.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study demonstrated that this compound effectively inhibits tubulin polymerization in vitro, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in A549 lung carcinoma cells .
  • Metal Complexation :
    • Research has shown that when complexed with platinum or other transition metals, the compound enhances cytotoxic effects against various cancer cell lines, indicating its potential as a ligand for developing new anticancer agents .
  • Antioxidant Properties :
    • In vitro assays revealed that derivatives of this compound exhibit significant antioxidant activity, which may play a role in mitigating oxidative damage in cells exposed to harmful agents .

Q & A

Q. What synthetic routes are employed for N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine, and how is its purity validated?

The compound is synthesized via a condensation reaction between cyclohexylamine and 2-(diphenylphosphino)benzaldehyde, typically under reflux in solvents like benzene or toluene. Catalysts such as glacial acetic acid or ammonium acetate are used to accelerate imine bond formation . Purity is confirmed using elemental analysis (C, H, N), while structural validation employs nuclear magnetic resonance (NMR; ¹H, ³¹P) and infrared (IR) spectroscopy. X-ray crystallography further resolves molecular geometry, with refinement performed using programs like SHELXL .

Q. How are crystallographic data for this compound refined, and what challenges arise during structural determination?

Crystallographic refinement uses software suites like SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution). Key challenges include handling twinned crystals, resolving disorder in flexible cyclohexyl groups, and ensuring accurate thermal parameter modeling. High-resolution data (e.g., <1.0 Å) improves refinement reliability. The SHELX system’s robustness in small-molecule refinement makes it a standard tool despite newer alternatives .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its coordination behavior in transition-metal complexes?

The ligand acts as a κ²-chelator, binding via the imine nitrogen and phosphorus atom. In copper(I) complexes (e.g., diiodido-bis{ligand}dicopper(I)), this geometry stabilizes tetrahedral or distorted square-planar metal centers. Steric bulk from diphenylphosphino and cyclohexyl groups modulates metal-ligand bond lengths and angles, impacting catalytic activity in cross-coupling reactions . Comparative studies with analogous ligands (e.g., benzylamine derivatives) reveal how substituents alter redox potentials and reaction kinetics .

Q. What methodological approaches resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Variable-temperature NMR can identify dynamic processes (e.g., cyclohexyl ring puckering), while density functional theory (DFT) calculations reconcile observed geometries with electronic structures. For example, IR stretching frequencies (C=N) may differ between isolated molecules (X-ray) and solvated species (spectroscopy) due to hydrogen bonding .

Q. How is this ligand utilized in designing catalysts for asymmetric synthesis?

The ligand’s chiral environment, derived from the cyclohexyl group and imine moiety, enables enantioselective catalysis. In palladium complexes, it facilitates C–C bond-forming reactions (e.g., Suzuki-Miyaura coupling) with high enantiomeric excess (ee). Mechanistic studies using kinetic isotope effects (KIE) and deuterium labeling clarify rate-determining steps, while steric maps (e.g., buried volume analysis) optimize ligand-metal interactions .

Q. What strategies mitigate oxidative degradation of this ligand under catalytic conditions?

Degradation pathways (e.g., P–C bond cleavage) are minimized by employing inert atmospheres (N₂/Ar) and low-temperature reaction conditions. Additives like hydroquinone stabilize the ligand against radical-mediated oxidation. Spectroscopic monitoring (³¹P NMR) tracks ligand integrity, while cyclic voltammetry identifies redox-sensitive moieties .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Characterization

TechniqueApplicationExample Data from Evidence
X-ray diffractionResolves bond lengths/anglesCu–P bond: ~2.25 Å
³¹P NMRProbes phosphorus coordination environmentδ ~ -5 ppm (free ligand) → δ +15 ppm (metal-bound)
IR spectroscopyConfirms imine (C=N) stretchν(C=N): ~1600–1630 cm⁻¹

Q. Table 2. Comparative Catalytic Efficiency in Cross-Coupling Reactions

Metal ComplexReaction TypeYield (%)ee (%)Reference
Cu(I)-ligand complexUllmann-type coupling92N/A
Pd(II)-ligand complexSuzuki-Miyaura coupling8589

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